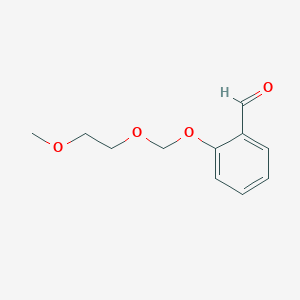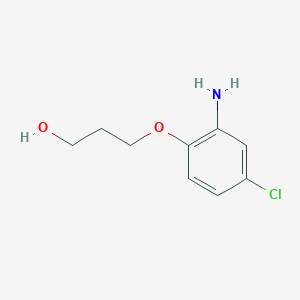![molecular formula C10H10N2O B8653208 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one](/img/structure/B8653208.png)
1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is a tricyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential as a respiratory syncytial virus (RSV) fusion inhibitor, making it a promising candidate for antiviral drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2-(2-phthalimidoethyl)indan-1,3-dione with hydrazine to yield the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one, which may exhibit different biological activities and physicochemical properties .
Scientific Research Applications
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a tool for studying the mechanisms of viral fusion and inhibition.
Medicine: The compound is being investigated as a potential antiviral agent, particularly against RSV
Industry: It may have applications in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one involves its interaction with the fusion glycoprotein of RSV. By binding to this glycoprotein, the compound inhibits the fusion of the virus with host cells, thereby preventing viral entry and replication . This interaction is highly specific, and the compound’s efficacy is influenced by its molecular structure and the presence of specific functional groups .
Comparison with Similar Compounds
Similar Compounds
1,2,3,9b-Tetrahydro-9b-hydroxy-1-phenylpyrrolo[2,1-a]isoindol-5-one: This compound shares a similar tricyclic structure but differs in its functional groups.
9b-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1H,2H,3H,5H,9bH-imidazolidino[2,1-a]isoindol-5-one:
Uniqueness
1,2,3,9b-Tetrahydro-5H-imidazo[2,1-a]isoindol-5-one is unique due to its specific interaction with the RSV fusion glycoprotein, which sets it apart from other antiviral agents. Its tricyclic structure and the presence of specific functional groups contribute to its high specificity and efficacy .
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
1,2,3,9b-tetrahydroimidazo[1,2-b]isoindol-5-one |
InChI |
InChI=1S/C10H10N2O/c13-10-8-4-2-1-3-7(8)9-11-5-6-12(9)10/h1-4,9,11H,5-6H2 |
InChI Key |
BHTOLNUCTNDTDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(N1)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
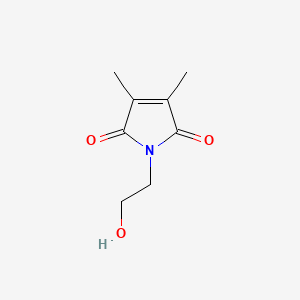
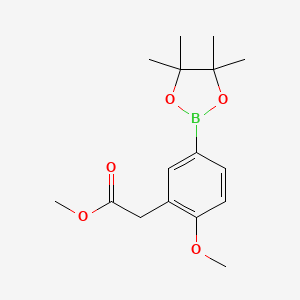
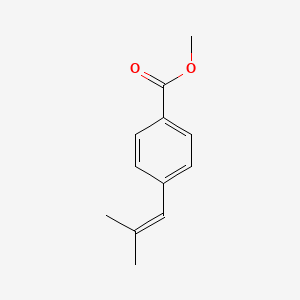
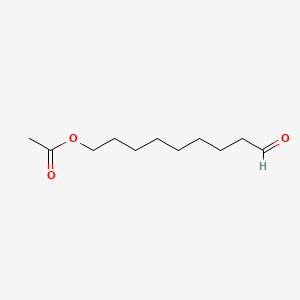

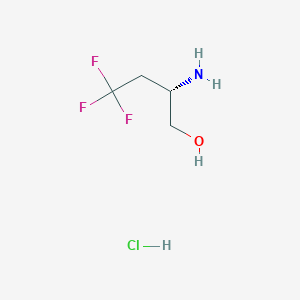
![Methyl 2-methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B8653177.png)
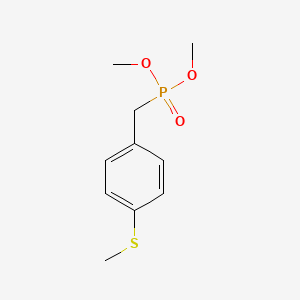
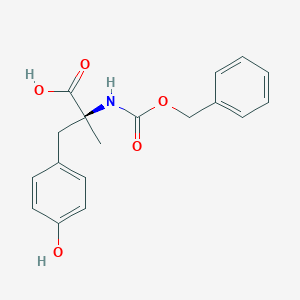
![Methyl 4-[(2,2-difluorocyclopropyl)methoxy]benzoate](/img/structure/B8653199.png)

